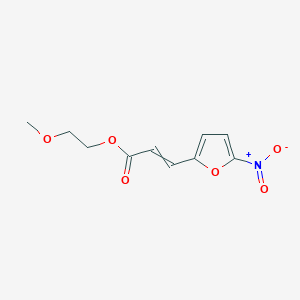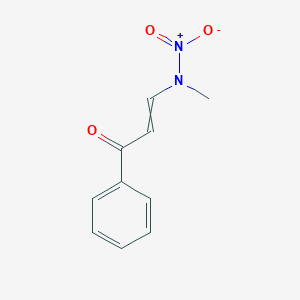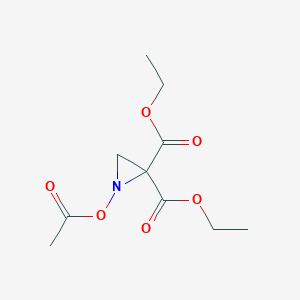
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is a chemical compound known for its unique structure and reactivity It belongs to the class of aziridine derivatives, which are characterized by a three-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl aziridine-2,2-dicarboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Substitution Reactions: The compound can participate in substitution reactions where the acetyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in ring-opening reactions.
Bases: Pyridine and triethylamine are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product, while reaction with an alcohol would yield an alcohol-substituted product .
Scientific Research Applications
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing nitrogen heterocycles.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactivity towards nucleophiles.
Mechanism of Action
The mechanism of action of diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate primarily involves its reactivity towards nucleophiles. The strained aziridine ring readily undergoes nucleophilic attack, leading to ring-opening and subsequent modification of the target molecule. This reactivity makes it a valuable tool in enzyme inhibition studies, where it can covalently modify active site residues .
Comparison with Similar Compounds
Similar Compounds
Diethyl aziridine-2,2-dicarboxylate: Lacks the acetyloxy group but shares the aziridine core structure.
Aziridine-2-carboxylic acid derivatives: These compounds have similar reactivity due to the presence of the aziridine ring.
Uniqueness
Diethyl 1-(acetyloxy)aziridine-2,2-dicarboxylate is unique due to the presence of the acetyloxy group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
90739-72-3 |
|---|---|
Molecular Formula |
C10H15NO6 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
diethyl 1-acetyloxyaziridine-2,2-dicarboxylate |
InChI |
InChI=1S/C10H15NO6/c1-4-15-8(13)10(9(14)16-5-2)6-11(10)17-7(3)12/h4-6H2,1-3H3 |
InChI Key |
BRIIGUSUSIAHBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN1OC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



silanol](/img/structure/B14366759.png)

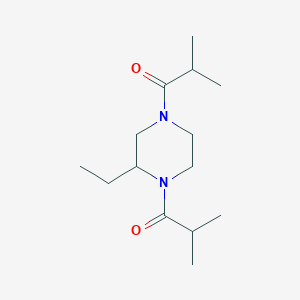

![2-(2-Chlorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14366784.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)
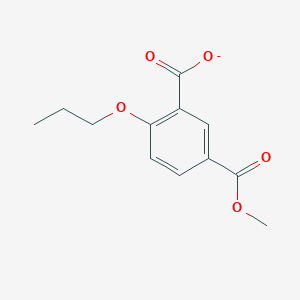
![1-Butyl-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14366797.png)

